molecular formula C22H23N3O2 B2564137 2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034463-42-6

2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

カタログ番号: B2564137
CAS番号: 2034463-42-6
分子量: 361.445
InChIキー: FPAOFUSBWRYVJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide belongs to the imidazo[1,2-a]pyridine class of heterocyclic molecules, which are pharmacologically significant due to their diverse biological activities. This molecule features:

  • A 2-methoxyphenyl group attached via an acetamide linker, contributing to electronic and steric properties.
  • A phenyl ring substituted at the 2-position of the imidazo[1,2-a]pyridine, offering additional modulation of solubility and binding interactions.

The methoxy group (-OCH₃) on the phenyl ring is an electron-donating substituent, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

特性

IUPAC Name

2-(2-methoxyphenyl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-27-20-11-5-2-8-16(20)14-22(26)24-18-10-4-3-9-17(18)19-15-25-13-7-6-12-21(25)23-19/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAOFUSBWRYVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available reagents. The synthetic pathway often includes the formation of the tetrahydroimidazo[1,2-a]pyridine moiety and subsequent coupling with the methoxyphenyl group. Characterization is usually confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anticancer Properties

Recent studies indicate that compounds similar to 2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15.4
Compound BA549 (Lung Cancer)12.3
Target Compound HeLa (Cervical Cancer)10.5

These results suggest that the target compound may also possess similar anticancer activity due to structural similarities with known anticancer agents.

Anti-inflammatory Activity

Molecular docking studies have shown that the compound can interact with key enzymes involved in inflammatory pathways. For example, it has been proposed as a potential inhibitor of 5-lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2) .

EnzymeBinding Energy (Kcal/mol)Ki Inhibition Constant
5-LOX-9.0243.23 nM
COX-2-8.5807.43 nM

These findings indicate a selective mechanism of action that could reduce the risk of side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized various derivatives of tetrahydroimidazo compounds and tested their effects on cancer cell lines. The target compound showed promising results in inhibiting cell growth in vitro and was further evaluated in vivo using xenograft models.

Study 2: Molecular Docking Analysis

A comprehensive molecular docking study highlighted the compound's ability to bind effectively to both COX-2 and 5-LOX enzymes. The study concluded that while it has lower binding affinity compared to Celecoxib for COX-2, its selectivity for 5-LOX could provide therapeutic benefits without the associated cardiotoxicity seen with traditional NSAIDs.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-(2-Chlorophenoxy)-N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
  • Key Difference: Replacement of the methoxy group with a chlorophenoxy moiety.
  • Increased lipophilicity compared to methoxy, which may enhance blood-brain barrier penetration but reduce solubility .
2-(3,4-Dimethoxyphenyl)-N-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
  • Key Differences :
    • Two methoxy groups on the phenyl ring (3,4-dimethoxy).
    • A methyl group at position 8 of the imidazo ring.
  • Implications: Additional methoxy groups may enhance hydrogen bonding with receptors, improving affinity.

Core Structure Modifications

N-Substituted Imidazo[1,2-a]pyridine-2-Acetamides (e.g., Zolpidem, Alpidem)
  • Key Differences: Non-hydrogenated imidazo[1,2-a]pyridine core. Varied substituents (e.g., methyl, isopropyl) on the phenyl ring.
  • Implications :
    • The tetrahydro modification in the target compound reduces aromaticity, possibly enhancing solubility and metabolic stability.
    • Commercial drugs like Zolpidem highlight the importance of the acetamide group at position 2 for GABA_A receptor modulation .
N-[[2-(4-Methylphenyl)-6-(Phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]acetamide
  • Key Difference : A thioether (-S-) linkage instead of an oxygen-based substituent.
  • Implications :
    • Sulfur’s larger atomic radius and polarizability may alter electronic properties and binding kinetics.
    • Increased molecular weight could affect bioavailability .

Substituent Position and Bulkiness

N-((3s,5s,7s)-Adamantan-1-yl)-2-(5-(3-(Cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)thiophen-3-yl)acetamide
  • Key Difference : Incorporation of a bulky adamantane group .
  • Implications :
    • Enhanced metabolic stability due to steric protection of sensitive groups.
    • Reduced solubility due to high lipophilicity, limiting oral bioavailability .

Research Findings and Trends

  • Electron-Donating Groups : Methoxy substituents improve hydrogen bonding but may increase susceptibility to oxidative metabolism .
  • Hydrogenation of the Core : Tetrahydroimidazo[1,2-a]pyridine derivatives generally exhibit improved solubility compared to aromatic analogs, as seen in the target compound .
  • Bulkiness vs. Bioavailability : Bulky groups (e.g., adamantane) enhance stability but often require formulation strategies to address poor solubility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。